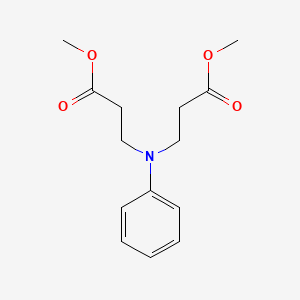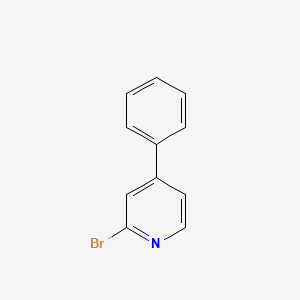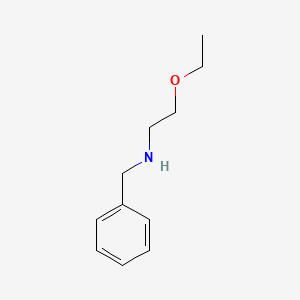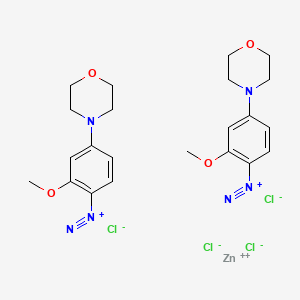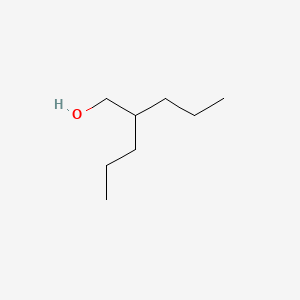
2-Propyl-1-pentanol
概要
説明
2-Propyl-1-pentanol (2-PP) is a secondary alcohol composed of a five-carbon chain with a single hydroxyl group at the second carbon atom. It is an important class of organic compounds that are widely used in the synthesis of various compounds, as well as in scientific research. 2-PP is a colorless, odorless liquid with a boiling point of 149°C and a melting point of -86°C. It is soluble in water, alcohols, and most organic solvents.
科学的研究の応用
1. Biofuel and Energy Research
2-Propyl-1-pentanol and its isomers have potential applications in biofuels. Research by Cann and Liao (2009) in "Applied Microbiology and Biotechnology" explored microbial fermentation and metabolic engineering for the production of pentanol isomers, which can be considered for biofuel applications due to their improved fuel properties compared to lower alcohols (Cann & Liao, 2009).
2. Industrial and Chemical Applications
The solubilization of pentanol in sodium dodecyl sulfate (SDS) solutions, as studied by Johnson and Olofsson (1987) in the "Journal of Colloid and Interface Science," suggests applications in industrial and chemical processes involving surfactants and micellar systems (Johnson & Olofsson, 1987).
3. Pharmaceutical and Medical Research
The kinetic modeling and statistical optimization of lipase-catalyzed enantioselective resolution of (R,S)-2-pentanol by Sontakke and Yadav (2011) in "Industrial & Engineering Chemistry Research" highlight its importance in synthesizing chiral intermediates for potential antialzheimer’s drugs (Sontakke & Yadav, 2011).
4. Catalysis and Chemical Reaction Research
Research on solid base-assisted n-pentanol coupling over VIII group metals by Panchenko et al. (2017) in "Industrial & Engineering Chemistry Research" delves into the Guerbet reaction mechanism, crucial for understanding catalytic processes and chemical synthesis (Panchenko et al., 2017).
5. Environmental Science and Emission Control
Studies on the combustion and emission characteristics of diesel engines using pentanol blends, such as those by Yilmaz and Atmanli (2017) in "Fuel," contribute to understanding the environmental impact and potential of higher-chain alcohols in reducing emissions (Yilmaz & Atmanli, 2017).
6. Agricultural Science and Plant Protection
The role of pentanol and its derivatives in plant immunity, as explored by Song,Choi, and Ryu (2015) in "Frontiers in Plant Science," provides insights into novel methods of plant protection and interaction with microbial pathogens, demonstrating the potential of pentanol compounds in agricultural science (Song, Choi, & Ryu, 2015).
7. Material Science and Engineering
The study of pentanol's effects on the properties of micellar systems, as investigated by Candau and Zana (1981) in the "Journal of Colloid and Interface Science," suggests its relevance in understanding the behavior of surfactants, critical for applications in material science and engineering (Candau & Zana, 1981).
Safety and Hazards
作用機序
Target of Action
2-Propyl-1-pentanol is a primary alcohol . Primary alcohols are compounds comprising the primary alcohol functional group, with the general structure RCOH (R=alkyl, aryl) . The primary target of this compound is likely to be enzymes or receptors that interact with alcohols in biological systems.
Mode of Action
As a primary alcohol, it may participate in reactions involving the hydroxyl (-OH) group . This could involve hydrogen bonding with other molecules, affecting their structure and function
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility may increase at higher temperatures, potentially affecting its distribution and action . Furthermore, the compound’s reactivity may be influenced by the pH of its environment.
生化学分析
Biochemical Properties
2-Propyl-1-pentanol plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to be involved in cytochrome P-450 mediated reactions, where it acts as a substrate for oxidation . The hydroxyl group in this compound allows it to participate in hydrogen bonding, which can influence its interactions with biomolecules . These interactions can affect the compound’s reactivity and its role in metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. In hepatoma cells, it can affect metabolic homeostasis by altering the levels of metabolites and influencing gene expression . The compound’s impact on cell signaling pathways and cellular metabolism can lead to changes in cell function, including alterations in energy production and detoxification processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It is metabolized by cytochrome P-450 enzymes, leading to the formation of metabolites such as valproic acid . This process involves the oxidation of the hydroxyl group, which can result in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to valproic acid through cytochrome P-450 mediated reactions . This process involves the oxidation of the hydroxyl group and the formation of intermediate metabolites. The compound’s interactions with enzymes and cofactors can influence metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors can affect the compound’s bioavailability and activity.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function . The compound’s targeting signals and post-translational modifications can direct it to organelles such as the endoplasmic reticulum and mitochondria. These localizations can influence its activity and interactions with other biomolecules.
特性
IUPAC Name |
2-propylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-8(7-9)6-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASHFHLFDRTERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074716 | |
| Record name | 1-Pentanol, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58175-57-8 | |
| Record name | 2-Propyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58175-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanol, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



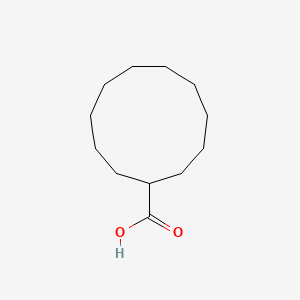
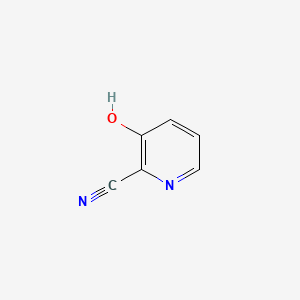

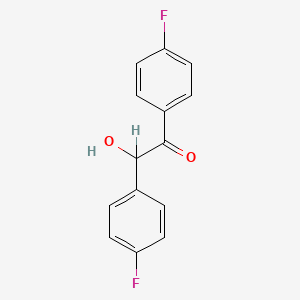
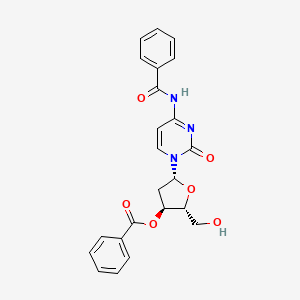
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
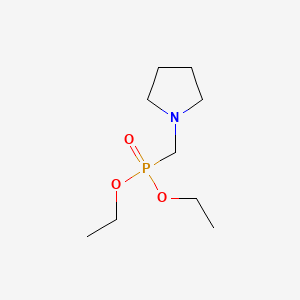
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
